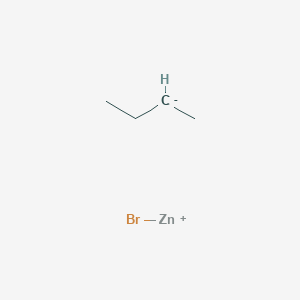

Bromozinc(1+);butane

Description

Properties

IUPAC Name |

bromozinc(1+);butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGUFISTUEOBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399326 | |

| Record name | sec-Butylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-66-5 | |

| Record name | sec-Butylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemistry of Butylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical name "Bromozinc(1+);butane" is not a standard convention in chemical literature. It is understood to represent butylzinc bromide (CH₃(CH₂)₃ZnBr), an organozinc halide of significant interest in organic synthesis. This document provides a comprehensive technical overview of butylzinc bromide, including its structure, synthesis, and key applications. It details experimental protocols for its preparation and subsequent use in palladium-catalyzed cross-coupling reactions. Quantitative data are summarized, and reaction mechanisms are visualized to offer a thorough resource for professionals in chemical research and development.

Core Concepts: Structure and Properties

Butylzinc bromide is a member of the heteroleptic organozinc class of compounds (RZnX), where an alkyl group and a halogen are covalently bonded to a zinc atom.[1] Unlike the more pyrophoric dialkylzinc compounds (R₂Zn), organozinc halides exhibit lower reactivity, which imparts greater functional group tolerance, a highly desirable trait in the synthesis of complex molecules.[1][2]

1.1. Molecular Structure

In coordinating solvents like tetrahydrofuran (THF), in which it is commonly prepared and sold, butylzinc bromide exists in equilibrium between various species. This is known as a Schlenk equilibrium, which can lead to the formation of dibutylzinc (Bu₂Zn) and zinc bromide (ZnBr₂). The solvent molecules play a crucial role, coordinating to the zinc center to stabilize the reagent. In the presence of ligands like tetramethylethylenediamine (TMEDA), alkylzinc halides have been shown to form monomeric complexes with a distorted tetrahedral geometry around the zinc atom.[4]

1.2. Physical and Chemical Properties

Butylzinc bromide is typically handled as a solution, most commonly 0.5 M in THF.[5] It is an air and moisture-sensitive reagent, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) for its preparation and handling.

| Property | Value | Citation(s) |

| Chemical Formula | C₄H₉BrZn | [6] |

| Molecular Weight | 202.41 g/mol | [6] |

| Appearance | Typically a solution in THF | [5] |

| Common Concentration | 0.5 M in THF | [5] |

| Density (0.5 M in THF) | ~0.958 g/mL at 25 °C | [6] |

| Storage Temperature | 2-8°C | [6] |

| Solubility | Soluble in polar aprotic solvents (THF, DMAc) | [7][8] |

| Reactivity | Reacts with water and protic solvents | [6] |

Synthesis of Butylzinc Bromide

The most direct method for preparing butylzinc bromide is the oxidative insertion of metallic zinc into the carbon-bromine bond of 1-bromobutane. The reactivity of zinc metal is critical, and various activation methods are employed to ensure a clean and efficient reaction.

2.1. Mechanism of Formation

The formation of the organozinc reagent from zinc metal and an alkyl halide is understood to be a two-step process occurring on the surface of the zinc metal.[9]

-

Oxidative Addition: The alkyl halide reacts with the zinc surface to form a surface-bound organozinc intermediate (R-Zn-X).

-

Solubilization: Coordinating solvents or salt additives (like LiCl) assist in solvating this intermediate, bringing the organozinc reagent into the solution phase.

2.2. Experimental Protocol: Iodine-Activated Synthesis

This protocol is adapted from a general procedure for the efficient preparation of alkylzinc reagents from unactivated alkyl bromides.[2][7] This method is valued for its simplicity and use of readily available materials.

Materials:

-

Zinc dust (<10 micron, ~1.5 equivalents)

-

Iodine (I₂, ~0.05 equivalents)

-

1-Bromobutane (1.0 equivalent)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Anhydrous Tetrahydrofuran (THF) for dilution/subsequent reactions

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

Apparatus Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar and condenser is assembled and purged with dry argon or nitrogen.

-

Zinc Activation: Zinc dust is added to the flask. A crystal of iodine is added, and the mixture is gently heated under vacuum to sublime the iodine, which cleans and activates the zinc surface. The flask is then cooled and backfilled with an inert atmosphere.

-

Reagent Addition: Anhydrous DMAc is added to the activated zinc dust via cannula or syringe. The 1-bromobutane is then added dropwise to the stirred suspension.

-

Reaction: The reaction mixture is heated to approximately 80 °C. The formation of the organozinc reagent is typically complete within 1-3 hours. The progress can be monitored by quenching aliquots and analyzing for the disappearance of the starting bromide via Gas Chromatography (GC).

-

Use: The resulting solution of butylzinc bromide in DMAc is cooled to room temperature and is typically used directly in subsequent reactions. Its concentration can be determined via titration or quantitative NMR analysis of a hydrolyzed aliquot.[10]

Applications in Organic Synthesis: The Negishi Cross-Coupling

Butylzinc bromide is a premier reagent for forming carbon-carbon bonds, most notably via the Nobel Prize-winning Negishi cross-coupling reaction.[6] This reaction couples the organozinc reagent with an organic halide (or triflate) in the presence of a palladium or nickel catalyst.[6][11]

3.1. Catalytic Cycle of the Negishi Coupling

The mechanism proceeds through a catalytic cycle involving a Palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The butyl group is transferred from the zinc reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The zinc halide salt is formed as a byproduct.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-Bu) and regenerating the active Pd(0) catalyst.

3.2. Experimental Protocol: Negishi Coupling of Butylzinc Bromide with an Aryl Bromide

This protocol is a representative procedure based on established methods for palladium-catalyzed cross-coupling reactions.[12]

Materials:

-

Solution of butylzinc bromide (prepared as above, 1.2 equivalents)

-

Aryl bromide (e.g., 4-bromotoluene, 1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 equivalents)

-

CPhos ligand (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, 0.015 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂ and the CPhos ligand are dissolved in anhydrous THF. The mixture is stirred at room temperature for 15-20 minutes to form the active catalyst complex.

-

Reagent Addition: The aryl bromide is added to the catalyst solution.

-

Coupling Reaction: The solution of butylzinc bromide is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at ambient temperature and monitored by TLC or GC for the consumption of the aryl bromide. Reactions are often complete within a few hours.

-

Workup and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure alkylated arene.

| Reactant 1 (Aryl Halide) | Reactant 2 (Organozinc) | Catalyst System | Product | Yield (%) | Citation(s) |

| 4-Bromobenzonitrile | n-Octylzinc Bromide | Cl₂Ni(PPh₃)₂ | 4-Octylbenzonitrile | 96% | [7] |

| 4-Chlorobenzonitrile | Cyclohexylmethylzinc Bromide | Cl₂Ni(PPh₃)₂ | 4-(Cyclohexylmethyl)benzonitrile | 94% | [7] |

| 4-Bromoacetophenone | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | 4-Isopropyacetophenone | 94% | [12] |

| 2-Bromopyridine | Cyclopentylzinc Bromide | Pd(OAc)₂ / CPhos | 2-Cyclopentylpyridine | 91% | [12] |

Note: The table shows yields for representative Negishi couplings. While not all examples use butylzinc bromide specifically, they demonstrate the high efficiency of the reaction with analogous primary and secondary alkylzinc halides.

Conclusion

While the nomenclature "this compound" is unconventional, it points to the chemically significant reagent butylzinc bromide. This organozinc halide is a versatile and valuable tool in modern organic synthesis, offering a favorable balance of reactivity and functional group tolerance. Its straightforward preparation and high efficiency in cornerstone reactions like the Negishi cross-coupling make it an indispensable reagent for drug development professionals and researchers aiming to construct complex molecular architectures through reliable C(sp³)-C(sp²) bond formation. The detailed protocols and mechanistic insights provided herein serve as a practical guide for the successful application of this important synthetic building block.

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 3. Alkylzinc compounds. Part I. Crystal structure of ethylzinc iodide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

Synthesis of n-Butylzinc Bromide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of n-butylzinc bromide, a crucial organozinc reagent, from its precursor, n-butyl bromide. The synthesis involves the direct insertion of zinc into the carbon-bromine bond, a process significantly enhanced by the presence of activating agents. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the underlying chemical transformation and workflow.

Core Synthesis and Reaction Parameters

The synthesis of n-butylzinc bromide is achieved through the reaction of n-butyl bromide with zinc metal. The reactivity of commercial zinc dust is notably increased by the addition of lithium chloride (LiCl) and a catalytic amount of an activator, such as iodine (I₂) or 1,2-dibromoethane. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the degradation of the moisture-sensitive organozinc product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of n-butylzinc bromide.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| n-Butyl Bromide | 1.0 | equiv | Starting alkyl halide. |

| Zinc Dust | 1.5 | equiv | Commercial grade, activated in situ. |

| Lithium Chloride | 1.1 | equiv | Crucial for efficient zinc insertion. |

| Iodine | 5 | mol% | Activator for the zinc surface. |

| Solvent | |||

| Tetrahydrofuran (THF) | To achieve a concentration of ~1.0 M | mL | Anhydrous, essential for reaction success. |

| Reaction Conditions | |||

| Temperature | 50-55 | °C | Provides sufficient thermal energy for the reaction. |

| Reaction Time | 18 | hours | Time required for near-complete conversion. |

| Yield | |||

| n-Butylzinc Bromide | 74 | % | Determined by iodometric titration. |

Experimental Protocol

This section details the step-by-step methodology for the laboratory-scale synthesis of n-butylzinc bromide.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

-

Anhydrous tetrahydrofuran (THF).

-

n-Butyl bromide.

-

Zinc dust.

-

Lithium chloride (anhydrous, dried under vacuum before use).

-

Iodine crystals.

-

Syringes and needles for transfer of reagents.

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).

-

Addition of Solids: The flask is charged with anhydrous lithium chloride (1.1 equiv) and zinc dust (1.5 equiv).

-

Activation of Zinc: A catalytic amount of iodine (5 mol%) is added to the flask. The flask is gently heated, and the mixture is stirred until the brown color of the iodine disappears, indicating the activation of the zinc surface.

-

Addition of Solvent and Substrate: Anhydrous THF is added to the flask to achieve a final concentration of approximately 1.0 M with respect to n-butyl bromide. n-Butyl bromide (1.0 equiv) is then added dropwise via a dropping funnel over a period of 10-15 minutes.

-

Reaction: The reaction mixture is heated to 50-55 °C and stirred vigorously for 18 hours. The progress of the reaction can be monitored by quenching aliquots with iodine and analyzing by GC-MS.

-

Reaction Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature. The gray suspension of the n-butylzinc bromide solution is allowed to settle. The concentration of the prepared organozinc reagent is determined by iodometric titration of an aliquot of the supernatant. The solution is typically used directly in subsequent reactions without isolation.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of n-butylzinc bromide.

Caption: Reaction pathway for the synthesis of n-butylzinc bromide.

Caption: Experimental workflow for n-butylzinc bromide synthesis.

A Technical Guide to the Preparation of Organozinc Reagents from Alkyl Halides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Organozinc reagents are indispensable tools in modern organic synthesis, prized for their high functional group tolerance and utility in key carbon-carbon bond-forming reactions such as the Negishi, Fukuyama, and Reformatsky reactions.[1][2] Unlike their more reactive Grignard or organolithium counterparts, organozinc compounds exhibit a more covalent carbon-zinc bond, which moderates their reactivity and allows for their preparation and use in the presence of sensitive functional groups like esters and ketones.[2][3] This guide provides an in-depth overview of the core methods for preparing organozinc reagents directly from alkyl halides, focusing on practical experimental protocols, quantitative data, and the underlying mechanistic principles.

Core Preparative Methods: Direct Oxidative Addition

The most direct and widely used method for synthesizing organozinc halides (RZnX) is the oxidative addition of metallic zinc into a carbon-halogen bond.[4][5] The reaction, however, is often sluggish and requires activation of the zinc metal to proceed efficiently. The choice of activation method and solvent system is critical and depends on the reactivity of the alkyl halide and the functional groups present.

Iodine-Mediated Activation

A simple and highly effective method for activating zinc involves the use of a catalytic amount of iodine (I₂).[6] The iodine is believed to activate the zinc surface and may facilitate the reaction by converting alkyl bromides or chlorides into more reactive alkyl iodides in situ.[6] This method is particularly effective in polar aprotic solvents.

-

Key Features :

Lithium Chloride-Assisted Synthesis (Knochel Conditions)

A significant advancement in organozinc preparation was the discovery by Knochel and coworkers that lithium chloride (LiCl) can effectively promote the insertion of zinc dust into alkyl halides in tetrahydrofuran (THF).[8][9] Mechanistic studies suggest that LiCl accelerates the crucial solubilization step, breaking up aggregates of the organozinc species formed on the metal surface and bringing them into solution.[4][8]

-

Key Features :

Synthesis Using Highly Reactive "Rieke Zinc"

For less reactive alkyl halides, highly activated "Rieke zinc" is often the reagent of choice.[8] Rieke zinc is prepared by the chemical reduction of a zinc(II) salt, such as ZnCl₂, with a potent reducing agent like lithium naphthalenide.[8][10] This process generates a finely divided, highly reactive form of zinc metal that can undergo oxidative addition with a wide range of organic halides, including some chlorides, at low temperatures.[8]

-

Key Features :

Figure 1: General workflow for the direct synthesis of organozinc reagents.

Figure 2: Key mechanistic steps in organozinc formation from metallic zinc.

In Situ Generation: The Reformatsky Reaction

A classic application that involves the in situ formation of an organozinc reagent is the Reformatsky reaction.[10] In this process, an α-halo ester reacts with zinc dust to form a zinc enolate (a "Reformatsky enolate").[11][12] This organozinc intermediate is stable enough not to react with the ester group but is sufficiently nucleophilic to add to aldehydes or ketones present in the same pot, yielding β-hydroxy esters upon workup.[3][10]

-

Key Features :

Figure 3: Logical workflow for the one-pot Reformatsky reaction.

Quantitative Data Summary

The efficiency of organozinc reagent preparation is highly dependent on the chosen method and substrates. The following table summarizes representative data from the literature.

| Method | Alkyl Halide Substrate | Activator / Conditions | Solvent | Typical Yield | Reference |

| Iodine-Mediated | 1-bromodecane | 2 mol% I₂ | DMA | >95% | [6] |

| 1-bromo-3-phenylpropane | 2 mol% I₂ | DMA | >95% | [6] | |

| 1-chloro-4-phenoxybutane | 2 mol% I₂, NaBr | DMA | 85% | [6] | |

| LiCl-Assisted | 1-bromo-3-cyanopropane | LiCl, Zn dust | THF | ~87% | [4][7] |

| Ethyl 4-iodobutyrate | LiCl, Zn dust | THF | ~90% | [4][7] | |

| Reformatsky | Ethyl bromoacetate + Isatin derivs. | Zn, CuCl | 2-Me-THF | 65-91% | [13] |

| tert-butyl bromoacetate + Aldehyde | Rieke Zinc | THF | High Yields | [10] |

Detailed Experimental Protocols

Note: These protocols are generalized and should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Organozinc reagents can be pyrophoric.[1]

Protocol 4.1: General Procedure for Iodine-Mediated Preparation of Alkylzinc Bromides

-

Apparatus : A three-necked, oven-dried flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet.

-

Procedure :

-

To the flask, add zinc dust (1.5 - 2.0 equivalents) and a catalytic amount of iodine (1-5 mol%).

-

Add anhydrous N,N-dimethylacetamide (DMA) via syringe.

-

Heat the stirred suspension to approximately 60-80°C. The purple color of the iodine should fade as it reacts with the zinc.

-

Add the alkyl bromide (1.0 equivalent) dropwise via syringe, maintaining the internal temperature. An exothermic reaction is often observed.

-

After the addition is complete, maintain the reaction at 60-80°C for 1-4 hours, or until titration of an aliquot indicates complete consumption of the alkyl halide.

-

Cool the reaction mixture to room temperature. The resulting greyish suspension of the alkylzinc bromide is ready for use in subsequent reactions.[6]

-

Protocol 4.2: General Procedure for LiCl-Assisted Preparation of Alkylzinc Halides

-

Apparatus : An oven-dried Schlenk flask equipped with a magnetic stirrer and an inert gas inlet.

-

Procedure :

-

To the flask, add anhydrous lithium chloride (1.0 - 1.2 equivalents) and zinc dust (1.5 - 2.0 equivalents).

-

Heat the solids under vacuum and backfill with inert gas. Repeat this cycle three times to ensure anhydrous conditions.

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

To the stirred suspension, add the alkyl iodide or bromide (1.0 equivalent) dropwise at room temperature or slightly above (e.g., 30-40°C).

-

Stir the reaction mixture for 2-12 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.

-

Once the reaction is complete, allow the excess zinc dust to settle. The supernatant containing the soluble RZnX·LiCl complex can be cannulated to another flask for subsequent reactions.[4][7]

-

Protocol 4.3: General Procedure for the Reformatsky Reaction

-

Apparatus : A three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet.

-

Procedure :

-

To the flask, add activated zinc dust (1.5 - 2.0 equivalents) and anhydrous solvent (e.g., THF, diethyl ether).[10]

-

In the dropping funnel, prepare a solution of the α-halo ester (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.

-

Add a small portion of the solution from the dropping funnel to the zinc suspension and warm gently to initiate the reaction (indicated by bubble formation or a slight exotherm).

-

Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture (with or without heating) until completion (typically 1-4 hours).

-

Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester, which can be purified by chromatography.[11][13]

-

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. adichemistry.com [adichemistry.com]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

Spectroscopic Characterization of n-Butylzinc Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of n-butylzinc bromide (CH₃(CH₂)₃ZnBr). Due to the limited availability of publicly accessible, raw spectroscopic data for this specific organozinc reagent, this document focuses on the anticipated spectroscopic properties derived from the analysis of its constituent chemical functionalities and the general characteristics of related organometallic compounds. Detailed experimental protocols for the acquisition of spectroscopic data for air- and moisture-sensitive compounds are also provided.

Introduction

n-Butylzinc bromide is a valuable organozinc reagent frequently utilized in organic synthesis, most notably in Negishi cross-coupling reactions to form carbon-carbon bonds. As with any reactive chemical species, a thorough understanding of its structural and electronic properties is paramount for its effective and safe use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for the characterization of such reagents. This guide outlines the expected spectroscopic signatures of n-butylzinc bromide and provides standardized protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic characterization of n-butylzinc bromide. These values are estimations based on typical chemical shifts and absorption frequencies for the n-butyl group and organometallic compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts)

Solvent: Tetrahydrofuran-d₈ (THF-d₈) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |

| CH₃- | Triplet | ~ 0.9 | Integration: 3H |

| -CH₂-CH₃ | Sextet | ~ 1.4 | Integration: 2H |

| -CH₂-CH₂-Zn | Multiplet | ~ 1.3 | Integration: 2H |

| -CH₂-Zn | Triplet | ~ 0.5 | Integration: 2H. Significant upfield shift due to the electropositive zinc atom. |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

Solvent: Tetrahydrofuran-d₈ (THF-d₈)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C H₃- | ~ 14 | |

| -C H₂-CH₃ | ~ 35 | |

| -C H₂-CH₂-Zn | ~ 28 | |

| -C H₂-Zn | ~ 10 | Significant upfield shift due to the direct attachment to zinc. |

Infrared (IR) Spectroscopy (Expected Absorption Bands)

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850 - 2960 | Strong |

| C-H bend (CH₂) | 1450 - 1470 | Medium |

| C-H bend (CH₃) | 1375 - 1385 | Medium |

| C-Zn stretch | 400 - 600 | Medium-Weak |

Mass Spectrometry (Expected Fragmentation)

The mass spectrum of n-butylzinc bromide is expected to be complex due to isotopic distributions of zinc and bromine. The primary fragmentation pathway would likely involve the cleavage of the C-Zn bond.

| Ion | m/z (most abundant isotopes) | Notes |

| [CH₃(CH₂)₃]⁺ | 57 | Butyl cation |

| [ZnBr]⁺ | 143/145 | Zinc bromide cation, showing isotopic pattern for Br (⁷⁹Br/⁸¹Br) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of n-butylzinc bromide. Note: n-Butylzinc bromide is highly sensitive to air and moisture. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the n-butyl group and its attachment to the zinc atom.

Materials:

-

n-Butylzinc bromide solution in THF

-

Deuterated tetrahydrofuran (THF-d₈), dried over a suitable drying agent (e.g., sodium/benzophenone ketyl) and degassed.

-

NMR tubes with J. Young valves or other suitable sealing mechanism.

-

Gas-tight syringes.

-

Schlenk line or glovebox.

Procedure:

-

Under an inert atmosphere, transfer an appropriate volume of the n-butylzinc bromide solution (typically 0.1-0.2 mL) into a dry, inert NMR tube.

-

Using a gas-tight syringe, add approximately 0.5 mL of dry, degassed THF-d₈ to the NMR tube.

-

Seal the NMR tube securely with the J. Young valve.

-

Remove the NMR tube from the inert atmosphere and carefully wipe the exterior.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra, referencing the residual solvent peak of THF-d₈.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the n-butyl group.

Materials:

-

n-Butylzinc bromide solution in THF

-

FT-IR spectrometer with an attenuated total reflectance (ATR) accessory suitable for air-sensitive samples, or a sealed liquid cell (e.g., with KBr or NaCl windows).

-

Dry solvent for cleaning (e.g., anhydrous hexane).

-

Glovebox.

Procedure (using ATR):

-

Place the FT-IR spectrometer's ATR accessory inside a glovebox.

-

Record a background spectrum of the clean, dry ATR crystal.

-

Apply a small drop of the n-butylzinc bromide solution directly onto the ATR crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly with a dry, non-protic solvent.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the parent ion and its characteristic fragmentation patterns.

Materials:

-

n-Butylzinc bromide solution in THF

-

Mass spectrometer with an appropriate ionization source for air-sensitive compounds (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)) and an inert sample introduction system.

-

Anhydrous, degassed solvent for sample dilution (e.g., THF or toluene).

-

Glovebox or Schlenk line.

Procedure:

-

Inside a glovebox, prepare a dilute solution of n-butylzinc bromide in the chosen anhydrous solvent.

-

Load the solution into a gas-tight syringe.

-

Introduce the sample into the mass spectrometer via direct infusion using the inert sample introduction system.

-

Acquire the mass spectrum over an appropriate m/z range.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of n-butylzinc bromide.

An In-depth Technical Guide to Butylzinc Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of butylzinc bromide, a versatile organozinc reagent. It details experimental protocols for its synthesis and application in organic chemistry, with a focus on its role in the formation of carbon-carbon bonds, a fundamental process in drug development and materials science.

Core Physical and Chemical Properties

Butylzinc bromide is an organozinc compound that is widely utilized in organic synthesis. It is typically handled as a solution in tetrahydrofuran (THF) due to its sensitivity to air and moisture. While specific data for the pure compound are scarce due to its reactivity, the properties of its commonly used 0.5 M THF solution are well-documented.

Physical Properties

The physical characteristics of butylzinc bromide, particularly as a 0.5 M solution in THF, are crucial for its handling and application in experimental settings.

| Property | Value |

| Molecular Formula | C4H9BrZn |

| Molecular Weight | 202.41 g/mol |

| Appearance | Typically a solution |

| Density (0.5 M in THF) | ~0.958 g/mL at 25 °C |

| Solubility | Reacts with water[1][2] |

| Storage Temperature | 2-8°C |

Chemical Properties

The chemical behavior of butylzinc bromide is dominated by the polarized carbon-zinc bond, which imparts nucleophilic character to the butyl group.

| Property | Description |

| Reactivity | Highly reactive organometallic reagent. The butyl group acts as a nucleophile. |

| Stability | Sensitive to air and moisture.[1] It is typically handled under an inert atmosphere (e.g., argon). |

| Key Reactions | Primarily used in palladium-catalyzed Negishi cross-coupling reactions to form C-C bonds with organic halides or triflates.[3] |

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of butylzinc bromide. The following protocols outline its in-situ preparation and a typical application in a Negishi cross-coupling reaction.

Synthesis of Butylzinc Bromide (In-situ)

This protocol describes the preparation of butylzinc bromide from 1-bromobutane and activated zinc.

Materials:

-

Zinc dust

-

Iodine (catalytic amount)

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a flask is charged with zinc dust.

-

A catalytic amount of iodine is added to activate the zinc surface.

-

Anhydrous THF is added to the flask.

-

1-Bromobutane is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at room temperature until the zinc is consumed and the formation of the organozinc reagent is complete. The resulting solution of butylzinc bromide in THF is then used directly in subsequent reactions.

Application in Negishi Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed cross-coupling of butylzinc bromide with an aryl bromide.

Materials:

-

Butylzinc bromide solution (0.5 M in THF)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous THF

Procedure:

-

In a flask under an inert atmosphere, the aryl bromide and the palladium catalyst are dissolved in anhydrous THF.

-

The butylzinc bromide solution is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows related to butylzinc bromide.

Caption: Synthesis workflow for butylzinc bromide.

Caption: Experimental workflow for a Negishi cross-coupling reaction.

Conclusion

Butylzinc bromide is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Negishi cross-coupling reaction. Its utility in the synthesis of complex molecules makes it an important tool for researchers in drug development and materials science. Proper handling and adherence to detailed experimental protocols are essential for its safe and effective use.

References

In-Depth Technical Guide: Butylzinc Bromide (CAS No. 92273-73-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butylzinc bromide (CAS No. 92273-73-9), an organozinc reagent widely utilized in organic synthesis. The guide details its chemical and physical properties, provides experimental protocols for its synthesis and a key application in cross-coupling reactions, and presents expected analytical data for characterization.

Chemical and Physical Properties

Butylzinc bromide is a reactive organometallic compound, typically handled as a 0.5 M solution in tetrahydrofuran (THF). It is primarily used as a nucleophilic butyl group donor in organic reactions, most notably in the palladium-catalyzed Negishi cross-coupling.[1][2] Due to its sensitivity to air and moisture, it requires handling under an inert atmosphere.[3]

Table 1: Physical and Chemical Properties of Butylzinc Bromide

| Property | Value | Reference(s) |

| CAS Number | 92273-73-9 | [1] |

| Molecular Formula | C₄H₉BrZn | [1] |

| Molecular Weight | 202.41 g/mol | [1] |

| Appearance | Typically a solution in THF | N/A |

| Density (of 0.5M solution in THF) | 0.958 g/mL at 25 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for Butylzinc Bromide in THF

| Chemical Shift (ppm) | Multiplicity | Assignment | Notes |

| ~ 0.5 - 1.0 | t | CH₃ | The terminal methyl group is expected to be the most shielded. |

| ~ 1.2 - 1.6 | m | -CH₂-CH₂- | The two internal methylene groups will likely appear as a complex multiplet. |

| ~ 0.8 - 1.2 | t | -CH₂-Zn | The methylene group directly attached to the zinc atom is expected to be shifted upfield compared to a typical alkyl chain due to the electropositive nature of zinc. |

Table 3: Predicted ¹³C NMR Spectral Data for Butylzinc Bromide in THF

| Chemical Shift (ppm) | Assignment | Notes |

| ~ 10 - 15 | CH₃ | Terminal methyl carbon. |

| ~ 25 - 35 | -CH₂-CH₂- | Internal methylene carbons. |

| ~ 15 - 25 | -CH₂-Zn | The carbon attached to zinc is expected to be significantly shielded. |

Table 4: Predicted IR Spectral Data for Butylzinc Bromide

| Wavenumber (cm⁻¹) | Assignment |

| 2850 - 2960 | C-H stretching |

| 1450 - 1470 | C-H bending |

| ~ 400 - 600 | C-Zn stretching |

Table 5: Predicted Mass Spectrometry Fragmentation for Butylzinc Bromide

| m/z | Fragment | Notes |

| 201/203 | [C₄H₉ZnBr]⁺ | Molecular ion peak (isotopic pattern due to Br and Zn). |

| 145/147 | [ZnBr]⁺ | Loss of the butyl radical. |

| 57 | [C₄H₉]⁺ | Butyl cation. |

Experimental Protocols

Synthesis of Butylzinc Bromide

The following is a general procedure for the synthesis of butylzinc bromide from 1-bromobutane and activated zinc metal.

Experimental Workflow: Synthesis of Butylzinc Bromide

References

Mastering the Challenge: A Technical Guide to the Handling and Storage of Air-Sensitive Organozinc Reagents

For Researchers, Scientists, and Drug Development Professionals

Organozinc reagents are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereoselectivity. Their utility in key transformations such as the Negishi coupling and Reformatsky reaction has cemented their importance in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the reactivity that makes these reagents so valuable also renders many of them highly sensitive to air and moisture, necessitating specialized handling and storage techniques to ensure their integrity and safe use. This guide provides an in-depth overview of the best practices for the handling and storage of air-sensitive organozinc reagents, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory application.

Understanding the Sensitivity of Organozinc Reagents

The reactivity of organozinc compounds stems from the polar carbon-zinc bond, which imparts nucleophilic character to the carbon atom. This reactivity, however, also makes them susceptible to decomposition upon exposure to atmospheric oxygen and water. Many organozinc compounds, particularly dialkylzincs like diethylzinc, are pyrophoric, meaning they can spontaneously ignite in air.[1] Others, while not pyrophoric, will readily decompose, leading to a loss of reactivity and the formation of unwanted byproducts.

The stability of organozinc reagents is influenced by several factors, including the nature of the organic substituents and the presence of coordinating ligands or salts. For instance, organozinc pivalates have been developed as solid reagents with significantly enhanced stability towards air and moisture compared to their halide counterparts.[2][3]

Quantitative Stability Data

To ensure the successful application of organozinc reagents, it is crucial to understand their stability under various conditions. The following tables summarize available quantitative data on the stability of select organozinc reagents.

| Reagent Class | Example | Conditions | Stability Metric | Reference |

| Diorganozinc | Diethylzinc | Thermal decomposition in N2 carrier gas | Onset of decomposition ~150 °C | [4] |

| Organozinc Pivalate | Pyridin-3-ylzinc pivalate | Solid, exposed to air | ~80-86% activity after 2h | [5] |

| Organozinc Pivalate | Alkynyl zinc pivalates | Solid, handled in air | Stable for several hours without significant decomposition | [2] |

Note: Quantitative data on the decomposition of a wide range of organozinc reagents in solution over time at various temperatures is not extensively consolidated in the literature. Stability is often assessed qualitatively or for specific applications. The provided data represents examples found in specific studies.

Core Handling and Storage Techniques

The successful manipulation of air-sensitive organozinc reagents relies on the rigorous exclusion of air and moisture. The two primary methods for achieving this are the use of a Schlenk line and a glovebox.

Schlenk Line Techniques

A Schlenk line is a dual-manifold apparatus that allows for the alternation between a vacuum and a supply of dry, inert gas (typically argon or nitrogen). This enables the creation of an inert atmosphere within the reaction glassware.

Workflow for Setting Up a Reaction under Inert Atmosphere using a Schlenk Line:

Caption: Workflow for establishing an inert atmosphere in reaction glassware using a Schlenk line.

Glovebox Techniques

A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for the direct manipulation of reagents in an air- and moisture-free environment.

General Storage Recommendations:

-

Primary Containment: Store organozinc reagents in their original, sealed containers (e.g., Sure/Seal™ bottles) until use.[6]

-

Secondary Containment: Place the primary container within a larger, chemically resistant secondary container to contain any potential leaks.

-

Inert Atmosphere: For long-term storage, especially of highly sensitive reagents, it is recommended to store the containers inside a glovebox or a desiccator flushed with an inert gas.

-

Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from heat sources. Refrigeration may be required for some reagents, but always consult the safety data sheet.

Experimental Protocols

The following are detailed protocols for common reactions involving organozinc reagents, adapted from the literature. These should be performed by trained personnel using appropriate air-free techniques.

Protocol 1: Preparation of a Solid Organozinc Pivalate and its Use in a Negishi Cross-Coupling Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Part A: Preparation of Zinc Pivalate

-

Setup: A 500 mL round-bottomed flask equipped with a magnetic stir bar, a septum, and a Dean-Stark trap topped with a reflux condenser is assembled and flushed with argon.

-

Reagents: Toluene (250 mL), pivalic acid (11.3 g, 110 mmol), and zinc oxide (4.07 g, 50 mmol) are added to the flask.

-

Reaction: The suspension is heated to reflux under argon for 16 hours, with the azeotropically removed water collected in the Dean-Stark trap.

-

Isolation: The mixture is cooled to room temperature, and the solvent is removed under vacuum to yield zinc pivalate as a white solid.

Part B: Preparation of Pyridin-3-ylzinc Pivalate

-

Setup: A 1 L Schlenk flask is flushed with argon and equipped with a magnetic stir bar and septum.

-

Reagents: 3-Bromopyridine (6.32 g, 40.0 mmol) and dry THF (50 mL) are added. The solution is cooled to 0 °C.

-

Grignard Formation: i-PrMgCl·LiCl (35.2 mL of a 1.25 M solution in THF, 44.0 mmol) is added slowly via syringe pump over 30 minutes.

-

Transmetalation: A solution of zinc pivalate (prepared in Part A) in dry THF is added to the Grignard reagent at 0 °C. The mixture is stirred for 30 minutes.

-

Isolation: The solvent is removed under high vacuum to yield the solid pyridin-3-ylzinc pivalate as a yellow powder.

Part C: Negishi Cross-Coupling

-

Setup: The Schlenk flask containing the solid pyridin-3-ylzinc pivalate (32.6 mmol) is equipped with a stir bar and septum and placed under an argon atmosphere.

-

Reagents: Dry THF (65 mL) and ethyl 4-bromobenzoate (6.45 g, 28.2 mmol) are added.

-

Catalyst Addition: PEPPSI-IPr catalyst (193 mg, 0.28 mmol) is added under a positive flow of argon.

-

Reaction: The reaction mixture is stirred at 25 °C for 2 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified by chromatography.

Catalytic Cycle for the Negishi Cross-Coupling Reaction:

Caption: The catalytic cycle of the palladium-catalyzed Negishi cross-coupling reaction.

Protocol 2: The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.

-

Zinc Activation: Zinc dust or granules are activated to remove the passivating oxide layer. This can be achieved by stirring the zinc with a small amount of iodine or 1,2-dibromoethane in a dry solvent (e.g., THF) until the color of the halogen disappears. The solvent is then decanted, and the activated zinc is washed with fresh dry solvent.

-

Setup: A three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer is thoroughly dried and flushed with argon. The activated zinc is placed in the flask.

-

Reaction: A solution of the aldehyde or ketone and the α-halo ester in a dry solvent (e.g., THF or diethyl ether) is placed in the dropping funnel. A small portion of this solution is added to the zinc suspension. The reaction is initiated, which may require gentle heating. Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion and Work-up: After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then cooled, and the excess zinc is allowed to settle. The supernatant is decanted, and the remaining zinc is washed with fresh solvent. The combined organic layers are then hydrolyzed by pouring them into a cold, dilute acid solution (e.g., 10% H2SO4 or saturated aqueous NH4Cl).

-

Isolation: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are washed, dried, and concentrated under reduced pressure. The crude product can then be purified by distillation or chromatography.

Conclusion

The successful use of air-sensitive organozinc reagents is a testament to the importance of meticulous laboratory technique. By understanding the inherent reactivity and stability of these compounds and by employing robust air-free techniques such as the Schlenk line and glovebox, researchers can confidently and safely harness the synthetic power of these valuable reagents. The protocols and data provided in this guide serve as a foundational resource for the effective handling, storage, and application of organozinc compounds in the pursuit of novel chemical entities.

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]

- 4. Mercury (element) - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 有机锌试剂 [sigmaaldrich.com]

- 7. orgsyn.org [orgsyn.org]

mechanism of oxidative addition of zinc to butyl bromide

An In-depth Technical Guide to the Mechanism of Oxidative Addition of Zinc to Butyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of organozinc reagents via the oxidative addition of metallic zinc to organic halides is a cornerstone of modern synthetic chemistry, enabling powerful carbon-carbon bond-forming reactions such as the Negishi cross-coupling. This guide provides a detailed examination of the mechanism governing the reaction between commercially available zinc and butyl bromide to form butylzinc bromide. It covers the critical preliminary step of zinc activation, delves into the prevailing mechanistic models—the polar two-step surface reaction and the Single-Electron Transfer (SET) pathway—and summarizes the key factors influencing reaction success. Detailed experimental protocols are provided to offer a practical framework for laboratory application.

The Crucial Role of Zinc Activation

Commercial zinc metal is typically coated with a passivating layer of zinc oxide (ZnO), which renders it inert and poses a challenge to achieving reproducible results in oxidative addition reactions.[1][2] Activation of the zinc surface is therefore the most critical step to ensure a consistent and reliable reaction. This is achieved by removing the oxide layer and increasing the surface area, thereby exposing fresh, reactive zinc(0) metal.[2]

Several activation methods are commonly employed, each influencing the reaction environment for the subsequent formation of organozinc intermediates.[2]

-

Acid Treatment (e.g., HCl) : Washing zinc powder with dilute acid effectively dissolves the basic zinc oxide layer to form soluble zinc salts (e.g., ZnCl₂).[3]

-

Iodine (I₂) : A catalytic amount of iodine is a highly effective activator. It is believed to work by reacting with the zinc surface to remove the oxide layer and potentially by facilitating a halogen exchange with the alkyl bromide to form the more reactive alkyl iodide in situ.[4]

-

Trimethylsilyl Chloride (TMSCl) : TMSCl is proposed to react with the surface zinc oxide, converting it into soluble species and exposing the underlying zinc metal.[5]

-

Rieke Zinc : This method involves the chemical reduction of a zinc salt (e.g., ZnCl₂) by a potent reducing agent like lithium naphthalenide. The process generates highly reactive, finely divided zinc particles with a large surface area.[5]

The Reaction Mechanism

The direct insertion of zinc into the carbon-bromine bond of butyl bromide is generally understood to proceed via one of two primary mechanistic pathways. The prevailing conditions, including the solvent and the nature of the zinc activation, can favor one pathway over the other.

The Polar Two-Step Surface Mechanism

For activated zinc in a polar aprotic solvent such as tetrahydrofuran (THF), the most widely accepted mechanism involves a two-step process that occurs on the heterogeneous metal surface.[5]

-

Oxidative Addition : An activated zinc atom on the metal surface directly inserts into the carbon-bromine bond of butyl bromide. This is a concerted step that forms a surface-bound organozinc intermediate, BuZnBr(surf).

-

Solubilization : The BuZnBr(surf) intermediate is not very soluble. The polar solvent (THF) coordinates to the zinc center, which helps to detach the organozinc species from the metal surface and bring it into the solution as a solvated complex, [BuZnBr(THF)n].[5]

This solubilization step can be the rate-limiting step of the overall reaction. The addition of salts like lithium chloride (LiCl) can dramatically accelerate this step by forming more soluble "ate" complexes, such as (THF)nLi[RZnX₂], thus increasing the overall rate of formation of the soluble organozinc reagent.[5]

The Single-Electron Transfer (SET) Mechanism

An alternative pathway, the Single-Electron Transfer (SET) mechanism, involves radical intermediates.[1] This pathway may be significant for less reactive alkyl halides or under specific reaction conditions.

-

Electron Transfer : A single electron is transferred from the zinc metal surface to the σ* antibonding orbital of the C-Br bond in butyl bromide.

-

Fragmentation : This transfer forms a transient butyl bromide radical anion, [CH₃(CH₂)₃Br]•⁻, which rapidly fragments into a butyl radical (CH₃(CH₂)₃•) and a bromide anion (Br⁻).

-

Radical Recombination : The highly reactive butyl radical then combines with a zinc(I) species on the surface (formed from the initial electron donation) or another zinc atom to yield the final butylzinc bromide product.

Data Presentation: Factors Influencing Reaction Success

While precise kinetic parameters for the oxidative addition of zinc to butyl bromide are not extensively documented in a consolidated form, the literature provides clear guidance on the key variables that control the reaction's efficiency and yield.

| Parameter | Variable | Effect on Reaction | Rationale / Notes | Citation(s) |

| Zinc Metal | Form (dust, powder, shot) | Higher surface area (dust) leads to a faster reaction. | Increases the number of active sites available for oxidative addition. | [4] |

| Activation Method | Critical . Unactivated zinc shows little to no reactivity. | Removes the passivating ZnO layer. Methods like I₂ or TMSCl are highly effective. | [2][4][5] | |

| Solvent | Polarity | Polar aprotic solvents (e.g., THF, DMA) are essential. | The solvent must solubilize the resulting organozinc halide. THF is standard for its good balance of solvating power and reactivity. | [4][5] |

| Alkyl Halide | Halogen | Reactivity order: R-I > R-Br > R-Cl. | The reaction rate correlates inversely with the C-X bond strength. | [4][5] |

| Additives | Lewis Salts (e.g., LiCl) | Can significantly accelerate the reaction. | Facilitates the solubilization of the surface-bound RZnX intermediate by forming soluble "ate" complexes. | [5] |

| Iodine (I₂) | Acts as both an activator and a reaction promoter. | May facilitate halogen exchange to form the more reactive butyl iodide in situ. | [4] | |

| Temperature | - | Reaction is often initiated at room temperature and may be exothermic. Gentle heating can be used to sustain the reaction. | Provides the necessary activation energy, but excessive heat can lead to side reactions like Wurtz coupling (R-R). | [6] |

| Yield | - | High to excellent yields (>95%) are achievable under optimized conditions. | Proper zinc activation and choice of solvent are paramount for achieving high conversion. | [4][6] |

Experimental Protocols

The following protocols provide a practical guide for the preparation of butylzinc bromide. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware, as organozinc reagents are sensitive to air and moisture.[6]

Protocol for Zinc Activation (Acid Wash Method)

-

Place commercial zinc dust (1.2-1.5 equivalents) into a Schlenk flask equipped with a magnetic stir bar.

-

Under a fume hood, add a sufficient volume of dilute HCl (e.g., 1 M) to cover the zinc powder.

-

Stir the suspension vigorously for 5-10 minutes. Effervescence may be observed as the oxide layer reacts.

-

Stop stirring, allow the zinc to settle, and carefully decant the acidic aqueous layer via cannula.

-

Wash the activated zinc sequentially with portions of deionized water (2x), ethanol (2x), and finally diethyl ether or THF (2x) to remove water.

-

Dry the activated zinc powder under high vacuum with gentle heating (e.g., 100 °C) for several hours until it is a fine, free-flowing powder.

-

Backfill the flask with an inert atmosphere. The activated zinc is now ready for use.

Protocol for Synthesis of Butylzinc Bromide (Iodine Activation)

This protocol is adapted from a general procedure for the preparation of alkylzinc reagents.[4]

-

Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, all under a positive pressure of argon, add zinc dust (e.g., 1.3 g, 20 mmol).

-

Activation : Add a few crystals of iodine (e.g., ~50 mg, 0.2 mmol, ~1 mol%). The mixture may be gently warmed to initiate the activation, evidenced by the disappearance of the purple iodine color.

-

Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMA) or THF (e.g., 10 mL).

-

Reagent Addition : Add a solution of 1-bromobutane (e.g., 1.71 mL, 16 mmol) in the same anhydrous solvent (e.g., 5 mL) to the addition funnel.

-

Reaction : Add a small portion of the butyl bromide solution to the stirred zinc suspension. The reaction is often initiated by gentle warming. An exothermic reaction should be observed.

-

Once the reaction has initiated, add the remainder of the butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours to ensure complete conversion.

-

Completion : The reaction is complete when most of the metallic zinc has been consumed. The resulting greyish solution of butylzinc bromide is ready for use in subsequent reactions. The concentration is typically assumed based on the limiting reagent, or it can be determined via titration.

References

- 1. youtube.com [youtube.com]

- 2. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BUTYLZINC BROMIDE|lookchem [lookchem.com]

Solubility of n-Butylzinc Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butylzinc bromide (n-BuZnBr) is a pivotal organozinc reagent, widely employed in synthetic organic chemistry, particularly in carbon-carbon bond-forming reactions such as the Negishi coupling. Its efficacy and reaction kinetics are profoundly influenced by its solubility in the chosen reaction solvent. This technical guide provides a comprehensive overview of the solubility characteristics of n-butylzinc bromide in common organic solvents. Due to a scarcity of published quantitative solubility data, this document also furnishes detailed experimental protocols for determining the solubility of this air- and moisture-sensitive compound, enabling researchers to generate critical data for reaction optimization and process development.

Introduction

Organozinc halides, and specifically n-butylzinc bromide, occupy a significant role in modern synthetic methodologies. Their utility in constructing complex molecular architectures, central to the development of new pharmaceutical agents and other advanced materials, is well-established. The solubility of these reagents is a critical parameter that dictates their performance in chemical reactions. A clear understanding of solubility allows for the precise control of reaction concentrations, prevention of reagent precipitation, and optimization of reaction rates and yields. This guide addresses the current knowledge gap regarding the quantitative solubility of n-butylzinc bromide and provides the necessary tools for its experimental determination.

Factors Influencing the Solubility of n-Butylzinc Bromide

The dissolution of n-butylzinc bromide is a complex process governed by several interrelated factors. A fundamental understanding of these factors is essential for solvent selection and for interpreting solubility data.

-

Solvent Polarity and Coordinating Ability: Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are commonly used for organozinc reagents. Their ability to coordinate to the Lewis acidic zinc center through oxygen lone pairs stabilizes the organometallic species in solution.

-

Schlenk Equilibrium: In solution, organozinc halides can exist in equilibrium with their corresponding diorganozinc species and zinc dihalide (Schlenk equilibrium). The position of this equilibrium, which is influenced by the solvent, can affect the overall solubility.

-

Presence of Additives: The addition of salts, most notably lithium chloride (LiCl), can significantly enhance the solubility of organozinc halides. LiCl is thought to break up polymeric aggregates of the organozinc reagent and form more soluble "ate" complexes.

-

Temperature: As with most dissolution processes, temperature plays a crucial role. While an increase in temperature generally leads to higher solubility, it can also promote decomposition of the thermally sensitive organozinc reagent.

-

Purity of the Reagent and Solvent: The presence of impurities, such as zinc halides from the synthesis of the reagent or water in the solvent, can impact the observed solubility.

Figure 1. Key factors influencing the solubility of n-butylzinc bromide.

Quantitative Solubility Data

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Tetrahydrofuran (THF) | ≥ 0.5 | ≥ 10.12 | Ambient | Based on commercially available solutions.[1][2][3] The actual saturation solubility is likely higher. |

| Diethyl Ether (Et₂O) | Data not available | Data not available | - | Expected to be a suitable solvent due to its coordinating nature. |

| Toluene | Data not available | Data not available | - | Generally, organozinc halides have lower solubility in non-coordinating hydrocarbon solvents. |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | - | Polar aprotic solvents can promote the formation of organozinc reagents.[4] |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | - | Similar to DMF, it can be used in the preparation of organozinc reagents.[4] |

Note: The value for THF is calculated based on a 0.5 M solution and the molecular weight of n-butylzinc bromide (202.41 g/mol ).

Experimental Protocols for Solubility Determination

Given the absence of comprehensive solubility data, this section provides detailed methodologies for its experimental determination. The air- and moisture-sensitive nature of n-butylzinc bromide necessitates the use of inert atmosphere techniques, such as a Schlenk line or a glovebox.

General Considerations for Handling n-Butylzinc Bromide

-

Inert Atmosphere: All manipulations of n-butylzinc bromide, whether in solid form or in solution, must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

-

Anhydrous Solvents: The solvents used for solubility determination must be rigorously dried and deoxygenated prior to use.

-

Glassware: All glassware must be oven-dried and cooled under a stream of inert gas before use.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, taking a known volume of the supernatant, removing the solvent, and weighing the residual solute.

Materials and Equipment:

-

n-Butylzinc bromide (solid)

-

Anhydrous organic solvent of interest

-

Schlenk flasks

-

Gas-tight syringes

-

Cannula

-

Magnetic stirrer and stir bars

-

Thermostatic bath

-

Analytical balance

-

Vacuum pump

-

Schlenk line or glovebox

Figure 2. Workflow for gravimetric solubility determination.

Procedure:

-

Place a magnetic stir bar into a Schlenk flask and securely attach it to a Schlenk line. Evacuate and backfill with inert gas three times.

-

Under a positive flow of inert gas, add an excess of solid n-butylzinc bromide to the flask.

-

Using a gas-tight syringe, add a known volume of the anhydrous solvent to the flask.

-

Seal the flask and place it in a thermostatic bath set to the desired temperature. Stir the suspension vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Turn off the stirring and allow the excess solid to settle completely.

-

Tare a clean, dry Schlenk flask on an analytical balance.

-

Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant solution using a gas-tight syringe, ensuring no solid particles are drawn.

-

Transfer the solution to the pre-weighed Schlenk flask.

-

Connect the flask containing the sample to the Schlenk line and carefully remove the solvent under vacuum.

-

Once the residue is completely dry, backfill the flask with inert gas and weigh it on the analytical balance.

-

The mass of the dissolved n-butylzinc bromide is the difference between the final and initial weights of the flask. The solubility can then be calculated in g/100 mL or mol/L.

Spectroscopic (NMR) Method for Solubility Determination

This method involves preparing a saturated solution and determining the concentration of the solute in the supernatant by Nuclear Magnetic Resonance (NMR) spectroscopy using an internal standard.

Materials and Equipment:

-

Same as for the gravimetric method, plus:

-

NMR spectrometer

-

NMR tubes with J. Young valves or rubber septa

-

Anhydrous deuterated solvent (e.g., THF-d₈)

-

Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene)

Procedure:

-

Prepare a saturated solution of n-butylzinc bromide in the desired anhydrous solvent as described in steps 1-5 of the gravimetric method.

-

In a separate Schlenk flask, prepare a stock solution of a known concentration of a suitable internal standard in the same solvent. The internal standard should be soluble in the solvent, not react with the organozinc reagent, and have NMR signals that do not overlap with those of n-butylzinc bromide.

-

Using a gas-tight syringe, transfer a precise volume of the clear supernatant from the saturated solution to a clean Schlenk flask.

-

Add a precise volume of the internal standard stock solution to this flask.

-

Agitate the solution to ensure it is homogeneous.

-

Under an inert atmosphere, transfer an aliquot of this solution to an NMR tube and seal it.

-

Acquire a ¹H NMR spectrum of the sample.

-

Integrate the signals corresponding to the n-butyl group of n-butylzinc bromide and a known signal from the internal standard.

-

The concentration of n-butylzinc bromide can be calculated using the following equation:

Concentration (solute) = [Concentration (standard) × Integration (solute) × Moles H (standard)] / [Integration (standard) × Moles H (solute)]

Where "Moles H" refers to the number of protons giving rise to the integrated signal.

Conclusion

While n-butylzinc bromide is a widely utilized reagent, there is a notable lack of comprehensive, publicly available data on its solubility in common organic solvents. The information provided in this guide, particularly the detailed experimental protocols, is intended to empower researchers to determine these crucial physical properties. By generating accurate solubility data, scientists and drug development professionals can enhance the efficiency, reproducibility, and scalability of synthetic processes that rely on this important organozinc reagent. The methodologies outlined herein, combining standard analytical techniques with the necessary precautions for handling air-sensitive materials, provide a robust framework for such investigations.

References

- 1. BUTYLZINC BROMIDE CAS#: 92273-73-9 [amp.chemicalbook.com]

- 2. n-Butylzinc bromide 0.5 M in Tetrahydrofuran [oakwoodchemical.com]

- 3. n-Butylzinkbromid 0.5 M in THF, verpackt unter Argon in wiederverschließbaren ChemSeal™ Flaschen, Thermo Scientific Chemicals 50 mL [thermofisher.com]

- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: n-Butylzinc Bromide in Palladium-Catalyzed Negishi Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of n-butylzinc bromide in palladium-catalyzed Negishi cross-coupling reactions. This powerful C(sp³)–C(sp²) bond-forming methodology is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry.

Introduction

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[1] The use of n-butylzinc bromide, a readily accessible and reactive organozinc reagent, allows for the introduction of a butyl group onto various aromatic and heteroaromatic scaffolds. This transformation is highly valued for its functional group tolerance and broad substrate scope, making it a reliable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Palladium catalysts are generally preferred for their higher chemical yields and greater functional group tolerance compared to nickel-based systems.[1] The choice of palladium precursor and, critically, the ancillary ligand, plays a pivotal role in the efficiency and selectivity of the coupling reaction.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the palladium-catalyzed Negishi coupling with n-butylzinc bromide is illustrated below. The process involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with n-butylzinc bromide and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of n-Butylzinc Bromide with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction facilitates the coupling of organozinc compounds with various organic halides in the presence of a nickel or palladium catalyst.[1] Due to their high functional group tolerance and reactivity, organozinc reagents are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of n-butylzinc bromide with a range of aryl bromides.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The primary steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.

-

Transmetalation: The n-butyl group is transferred from the zinc reagent to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties (n-butyl and aryl) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Data Presentation

The following table summarizes the expected yields for the cross-coupling of n-butylzinc bromide with various aryl bromides. The data is based on typical results obtained under optimized reaction conditions, primarily drawing from analogous reactions with similar alkylzinc halides.[4][5]

| Entry | Aryl Bromide | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 6 | 25 | ~95 |

| 2 | 4-Bromotoluene | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 6 | 25 | ~93 |

| 3 | Methyl 4-bromobenzoate | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 1 | 25 | ~96 |

| 4 | 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 1 | 25 | ~94 |

| 5 | 2-Bromotoluene | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | 6 | 25 | ~90 |

| 6 | 1-Bromo-2,4,6-trimethylbenzene | 2 mol% Pd(OAc)₂, 4 mol% CPhos | THF | 12 | 25 | ~85 |

| 7 | 3-Bromopyridine | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | 3 | 25 | ~92 |

Experimental Protocols

Safety Precautions: Organozinc reagents are moisture and air-sensitive and may be pyrophoric. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk techniques or in a glovebox. Solvents should be anhydrous.

Protocol 1: Preparation of n-Butylzinc Bromide

This protocol is adapted from a general procedure for the synthesis of alkylzinc halides.[6]

Materials:

-

Zinc dust (1.5 equiv)

-

Iodine (catalytic amount, ~1-2 mol%)

-

1,2-Dibromoethane (optional, for activation)

-

n-Butyl bromide (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with zinc dust (1.5 equivalents).

-

The flask is heated under vacuum to activate the zinc and then cooled to room temperature under an inert atmosphere.

-

A catalytic amount of iodine is added. The mixture is gently heated until the iodine color disappears.

-

Optionally, a small amount of 1,2-dibromoethane can be added to further activate the zinc, followed by gentle heating.

-

Anhydrous THF is added to the activated zinc.

-

n-Butyl bromide (1.0 equivalent) is added dropwise to the stirred suspension of activated zinc in THF. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The resulting solution of n-butylzinc bromide is allowed to stand for the excess zinc to settle. The supernatant can be cannulated to another flask for use in the cross-coupling reaction. The concentration of the organozinc reagent can be determined by titration.

Protocol 2: Cross-Coupling of n-Butylzinc Bromide with 4-Bromoanisole

This protocol is a representative procedure for the palladium-catalyzed cross-coupling reaction.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

-

CPhos (2 mol%)

-

4-Bromoanisole (1.0 equiv)

-

n-Butylzinc bromide solution in THF (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%) and CPhos (2 mol%).

-

The tube is evacuated and backfilled with an inert atmosphere.

-

Add 4-bromoanisole (1.0 equivalent) followed by anhydrous THF and anhydrous toluene.

-

To the stirred solution, add the n-butylzinc bromide solution (1.2 equivalents) dropwise at room temperature.

-